REACTION_CXSMILES
|
[BH4-].[Na+].Br[CH:4]1[CH:9]2[CH:10]([OH:15])[CH:11]([OH:14])[CH:12]([OH:13])[C:5]1([CH2:17][OH:18])[O:6][C:7](=[O:16])[NH:8]2.C(O)(=O)C>O>[OH:15][CH:10]1[CH:11]([OH:14])[CH:12]([OH:13])[C:5]2([CH2:17][OH:18])[CH2:4][CH:9]1[NH:8][C:7](=[O:16])[O:6]2 |f:0.1|
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
9-bromo-6,7,8-trihydroxy-1-hydroxymethyl-3-oxo-2-oxa-4-azabicyclo[3.3.1]nonane
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
BrC1C2(OC(NC1C(C(C2O)O)O)=O)CO
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 2 hours at the same temperature
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to about 800 ml under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The concentrate is chromatographed on a column of activated carbon (4.8 l)
|
Type
|
WASH
|
Details
|
the column is washed with water (5 l)
|
Type
|
WASH
|
Details
|
eluted with 50% aqueous methanol
|
Type
|
CONCENTRATION
|
Details
|
The eluate is concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Methanol (350 ml) is added to the residue
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 10-20 minutes
|
Duration
|
15 (± 5) min
|
Type
|
CUSTOM
|
Details
|
to remove a methanol soluble by-product
|
Type
|
CUSTOM
|
Details
|
to stand in a refrigerator overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the resulting crystals are collected by filtration
|
Type
|
WASH
|
Details
|
by washing with cold methanol
|
Type
|
CUSTOM
|
Details
|
drying in a desiccator under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC1C2NC(OC(C(C1O)O)(C2)CO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64 g | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |